![molecular formula C10H5FN2 B14504918 [Fluoro(phenyl)methylidene]propanedinitrile CAS No. 62979-70-8](/img/structure/B14504918.png)
[Fluoro(phenyl)methylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Fluoro(phenyl)methylidene]propanedinitrile: is an organic compound with the molecular formula C11H7FN2O It is characterized by the presence of a fluorophenyl group attached to a methoxy-methylene-propanedinitrile structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [Fluoro(phenyl)methylidene]propanedinitrile typically involves the reaction of 4-fluorobenzyl chloride with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This involves precise control of temperature, reaction time, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [Fluoro(phenyl)methylidene]propanedinitrile can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Chemistry: In chemistry, [Fluoro(phenyl)methylidene]propanedinitrile is used as a building block for the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities .
Medicine: In the field of medicine, this compound and its derivatives are investigated for their potential therapeutic applications. They are explored as candidates for drug development due to their ability to interact with specific biological targets .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of [Fluoro(phenyl)methylidene]propanedinitrile involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its ability to form strong interactions with biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes, affecting metabolic pathways.
Receptors: It can bind to receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
- 2-[(2-Fluorophenyl)methylidene]propanedinitrile
- [(4-fluorophenyl)(methoxy)methylidene]propanedinitrile
Comparison: Compared to similar compounds, [Fluoro(phenyl)methylidene]propanedinitrile is unique due to its specific substitution pattern and the presence of the fluorine atom. This fluorine atom significantly influences the compound’s reactivity and interaction with biological targets, making it distinct from its analogs .
Properties
CAS No. |
62979-70-8 |
|---|---|
Molecular Formula |
C10H5FN2 |
Molecular Weight |
172.16 g/mol |
IUPAC Name |
2-[fluoro(phenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H5FN2/c11-10(9(6-12)7-13)8-4-2-1-3-5-8/h1-5H |
InChI Key |
PVFFWFMZLPYKNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C#N)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


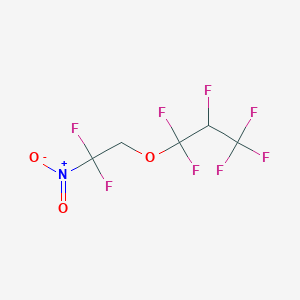
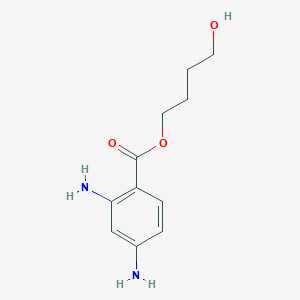
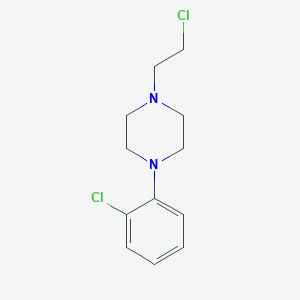
![Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate](/img/structure/B14504849.png)

![Diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate](/img/structure/B14504861.png)
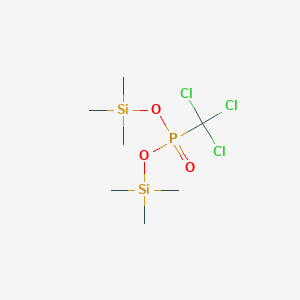
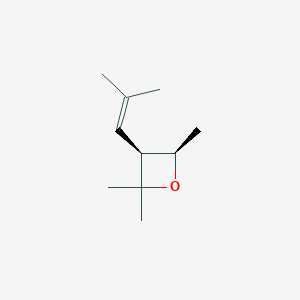
![3-{[4-(Diethylamino)phenyl]sulfanyl}-N,N-diethylaniline](/img/structure/B14504874.png)
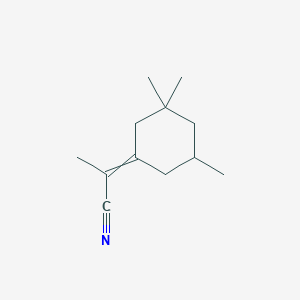
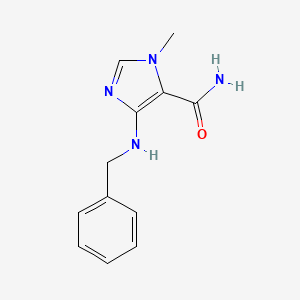
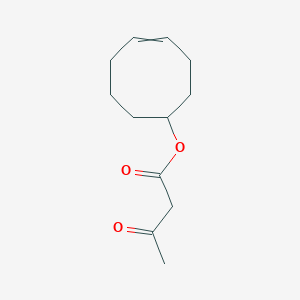
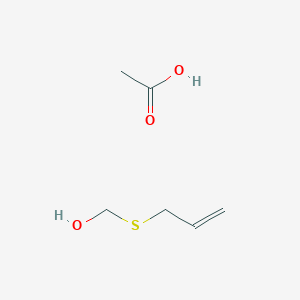
![Diphenyl 4'-(propan-2-yl)[1,1'-biphenyl]-2-yl phosphate](/img/structure/B14504893.png)
